N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE: is a complex organic compound that features a unique combination of benzodioxin, triazoloquinoxaline, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Synthesis of the Triazoloquinoxaline Moiety: This can be achieved by reacting a quinoxaline derivative with a triazole precursor under acidic or basic conditions, depending on the specific reagents used.
Coupling Reaction: The benzodioxin and triazoloquinoxaline intermediates are then coupled using a suitable linker, such as a thiol or amine, under conditions that promote the formation of the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazoloquinoxaline moiety.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine or imine groups.
Substitution: Halogenated derivatives or other substituted benzodioxin compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing functional groups.
Medicine
Medicinally, N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has potential as a therapeutic agent due to its ability to interact with specific biological targets. It may be investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and triazoloquinoxaline moieties may bind to active sites, altering the function of the target protein. This can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-12-23-24-19-20(22-14-4-2-3-5-15(14)25(12)19)29-11-18(26)21-13-6-7-16-17(10-13)28-9-8-27-16/h2-7,10H,8-9,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMARVGOZIHSJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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